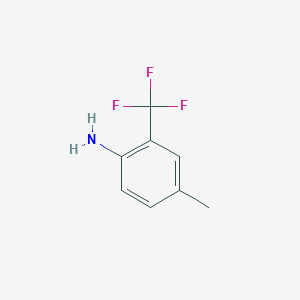

4-Methyl-2-(trifluoromethyl)aniline

Vue d'ensemble

Description

4-Methyl-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H8F3N. It is a derivative of aniline, where the hydrogen atoms in the methyl group are replaced by fluorine atoms, resulting in a trifluoromethyl group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group into the aniline structure. One common method is the Friedel-Crafts acylation followed by reduction. The process involves the following steps:

Friedel-Crafts Acylation: The starting material, 4-methylaniline, undergoes acylation with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

Reduction: The resulting acylated product is then reduced using a reducing agent like lithium aluminum hydride to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and scalability of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methyl-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol, or hydrogen gas with a palladium catalyst.

Substitution: Halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated anilines and other substituted products.

Applications De Recherche Scientifique

Organic Synthesis

4-Methyl-2-(trifluoromethyl)aniline serves as a crucial reagent in organic synthesis. Its trifluoromethyl group enhances the compound's reactivity, making it valuable in the development of new materials and intermediates.

Key Applications:

- Reagent in Chemical Reactions: It is utilized as a reagent in the synthesis of various organic compounds, often acting as a precursor in the formation of more complex molecular structures.

- Catalyst in Organic Reactions: The compound can function as a catalyst, facilitating reactions that involve electrophilic aromatic substitution or nucleophilic attacks due to the electron-withdrawing nature of the trifluoromethyl group .

Table 1: Summary of Organic Synthesis Applications

| Application Type | Description |

|---|---|

| Reagent | Used in synthesizing various organic compounds |

| Catalyst | Facilitates electrophilic aromatic substitution reactions |

| Intermediate | Serves as a precursor for complex molecular structures |

Agrochemical Applications

The unique properties of this compound have led to its incorporation into agrochemical formulations. Its fluorinated structure contributes to enhanced biological activity against pests and weeds.

Key Applications:

- Herbicide Development: It has been explored in the synthesis of herbicides that exhibit high efficacy against key agricultural weeds. The trifluoromethyl group is believed to enhance herbicidal activity by affecting the target site within plant biochemistry .

- Pesticide Formulations: Compounds derived from this compound have been developed into effective pesticides, showcasing improved stability and effectiveness compared to non-fluorinated counterparts .

Table 2: Agrochemical Applications

| Application Type | Description |

|---|---|

| Herbicides | Developed for controlling key agricultural weeds |

| Pesticides | Enhanced formulations for pest control |

Pharmaceutical Applications

In pharmaceuticals, this compound has shown promise as an intermediate in the synthesis of various therapeutic agents.

Key Applications:

- Intermediate for Drug Synthesis: It is used to synthesize compounds such as nilotinib, a tyrosine kinase inhibitor used in treating chronic myelogenous leukemia. The trifluoromethyl group plays a significant role in enhancing the compound's pharmacological properties and bioavailability .

- Potential Drug Candidates: Ongoing research focuses on developing new drugs based on this compound, leveraging its unique chemical properties to improve efficacy and reduce side effects .

Table 3: Pharmaceutical Applications

| Application Type | Description |

|---|---|

| Drug Intermediates | Used in synthesizing therapeutic agents like nilotinib |

| New Drug Development | Research on novel compounds with improved properties |

Case Studies

- Nilotinib Synthesis : A study demonstrated the efficient synthesis of nilotinib using this compound as an intermediate. The process highlighted the compound's role in enhancing yield and reducing reaction times compared to traditional methods .

- Agrochemical Innovations : Research on trifluoromethylpyridine derivatives showcased how incorporating fluorinated compounds can lead to new herbicides with superior efficacy against resistant weed species . The application of this compound derivatives has been pivotal in these advancements.

Mécanisme D'action

The mechanism of action of 4-Methyl-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The compound may inhibit or activate specific enzymes, leading to various biological effects.

Comparaison Avec Des Composés Similaires

4-(Trifluoromethyl)aniline: Similar structure but lacks the methyl group at the 4-position.

2-(Trifluoromethyl)aniline: Similar structure but the trifluoromethyl group is at the 2-position.

3-(Trifluoromethyl)aniline: Similar structure but the trifluoromethyl group is at the 3-position.

Uniqueness: 4-Methyl-2-(trifluoromethyl)aniline is unique due to the presence of both the methyl and trifluoromethyl groups, which influence its chemical reactivity and biological activity. The combination of these groups provides distinct properties that are not observed in other similar compounds.

Activité Biologique

4-Methyl-2-(trifluoromethyl)aniline, a derivative of aniline with the molecular formula C₈H₈F₃N, is recognized for its unique chemical properties and potential biological activities. This compound is primarily studied for its interactions with various biomolecules, influencing biochemical pathways and cellular functions. Understanding its biological activity is crucial for its applications in pharmaceuticals, agrochemicals, and other scientific fields.

Chemical Structure and Properties

The structure of this compound features a methyl group and a trifluoromethyl group attached to an aniline backbone. The presence of the trifluoromethyl group enhances lipophilicity, which can affect the compound's interaction with biological membranes and proteins.

This compound acts as a nucleophile , participating in various biochemical reactions. Its mechanisms include:

- Interaction with Cytochrome P450 Enzymes : This compound has been shown to influence the activity of cytochrome P450 enzymes involved in drug metabolism, potentially leading to either inhibition or activation depending on the specific enzyme and context .

- Cell Signaling Pathways : Exposure to this compound can activate stress response pathways such as the MAPK/ERK pathway, which are critical for cell proliferation and survival .

- Enzyme Inhibition : It can bind to active sites of certain enzymes, inhibiting their activity and preventing substrate access .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The compound has been evaluated for its anticancer properties across multiple cancer cell lines. Notable findings include:

- Inhibition Rates : In studies involving breast cancer (T-47D), leukemia (K-562), and melanoma (MDA-MB-435) cell lines, this compound showed significant antiproliferative effects, with inhibition rates exceeding 80% in some cases .

- Dose-Dependent Effects : The biological effects of this compound are dose-dependent; lower concentrations may enhance metabolic pathways while higher doses can lead to toxicity .

Study 1: Interaction with Cytochrome P450

A detailed investigation into the interaction between this compound and cytochrome P450 enzymes revealed that it could alter the metabolism of xenobiotics, indicating its potential role in drug interactions .

Study 2: Anticancer Efficacy

In a comparative study assessing various derivatives' anticancer activities, this compound was found to have a sub-micromolar IC₅₀ against prostate (PC-3) and colon (HCT-116) cancer cell lines, demonstrating promising therapeutic potential .

Biochemical Pathways

This compound is primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may possess distinct biological activities. The transport mechanisms involve organic anion and cation transporters that facilitate its distribution within cells .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Trifluoromethyl)aniline | Lacks methyl group at the 4-position | Moderate antimicrobial properties |

| 2-(Trifluoromethyl)aniline | Trifluoromethyl at the 2-position | Lower anticancer efficacy |

| 3-(Trifluoromethyl)aniline | Trifluoromethyl at the 3-position | Limited studies on biological activity |

| This compound | Unique combination enhancing reactivity | High antimicrobial and anticancer activity |

Propriétés

IUPAC Name |

4-methyl-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-5-2-3-7(12)6(4-5)8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPWLYYUBCTQMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372221 | |

| Record name | 4-methyl-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87617-23-0 | |

| Record name | 4-methyl-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.